6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione
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Overview
Description
6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a pyrimidine derivative followed by methylation and subsequent nitrosation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methylamino-5-Nitroisocytosine: Shares structural similarities but differs in its nitro group.
Methylaminoquinolines: Similar in having methylamino groups but differ in the core structure.
Uniqueness
6-(Methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-(methylamino)-5-nitroso-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-3-4-12-6(9-2)5(11-15)7(13)10-8(12)14/h9H,3-4H2,1-2H3,(H,10,13,14) |
InChI Key |
ANKMNLCWBHYHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N=O)NC |
Origin of Product |
United States |
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